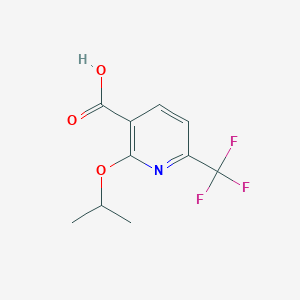![molecular formula C9H14N4O B1380312 [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1533543-04-2](/img/structure/B1380312.png)
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol” is a chemical compound with a molecular weight of 194.24 . Its IUPAC name is (1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Protein Kinase Inhibition
This compound has been synthesized and evaluated for its potential as a protein kinase inhibitor . It’s part of a study focused on the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies . The planarity of the pyrido[3,4-g]quinazoline tricyclic system, which is related to the aminopyrimidine and pyridine moieties, was found to be essential for maintaining protein kinase inhibitory potency .
Antitrypanosomal Activity
Derivatives of 2-aminopyrimidine, which is structurally related to the compound , have been tested for their in vitro activities against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness . The modifications in the structure of these derivatives influence their antitrypanosomal activity, highlighting the potential of such compounds in therapeutic applications .
Anti-Plasmodial Activity
The same derivatives have also been evaluated for their activity against Plasmodium falciparum NF54 , the causative organism of malaria . Some compounds exhibited excellent antiplasmodial activity, suggesting that [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol could serve as a starting point for developing new anti-malarial drugs .
Antibacterial Properties
Research into pyrrolidine derivatives, which include the core structure of the compound , has shown that certain N′-substituents can significantly increase antibacterial activity . This indicates that [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol could be modified to enhance its efficacy against bacterial infections .
Drug Design and Synthesis
The compound serves as a versatile scaffold in drug discovery. Its structure allows for various modifications that can lead to the development of new drugs with specific desired effects. The ability to modify the amino group and the phenyl ring opens up possibilities for creating a wide range of therapeutic agents .
Molecular Shape Studies
The molecular shape of [1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol and its derivatives plays a crucial role in their biological activity. Studies have shown that the planarity and three-dimensional structure of such compounds are critical for their interaction with biological targets .
Kinase Inhibitory Potency Assessment
The compound has been used to assess whether the planarity of the heterocyclic system is essential to the kinase inhibitory potency observed in related compounds. This research contributes to a better understanding of the structure-activity relationship in kinase inhibitors .
Design of Heteroaromatic Compounds
The compound is part of ongoing studies focused on the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies. It serves as a key example in the exploration of new scaffolds for drug development .
Safety And Hazards
Propriétés
IUPAC Name |
[1-(2-aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYINCTQUTZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=NC=C2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)

![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
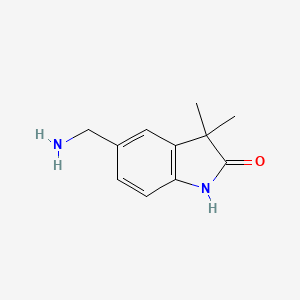
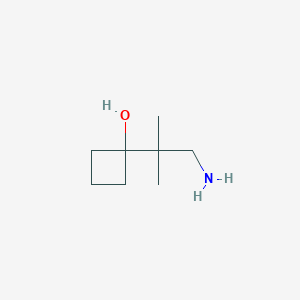
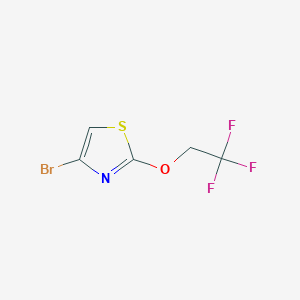
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

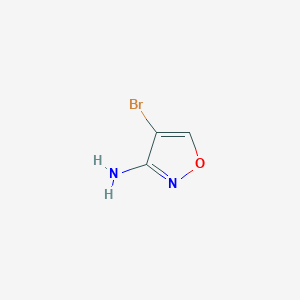
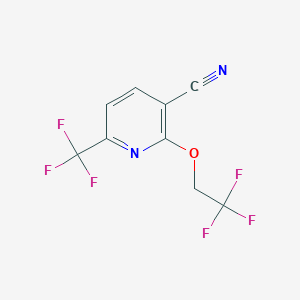

![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
